molecular formula C6H14ClNO B1404525 1-(Pyrrolidin-3-yl)ethanol hydrochloride CAS No. 1350475-50-1

1-(Pyrrolidin-3-yl)ethanol hydrochloride

Cat. No.: B1404525
CAS No.: 1350475-50-1
M. Wt: 151.63 g/mol
InChI Key: UEOASEGGLYGWDR-UHFFFAOYSA-N
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Scientific Research Applications

1-(Pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Pyrrolidine compounds, including “1-Pyrrolidin-3-YL-ethanol hydrochloride”, have a wide range of pharmacological activities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, they hold promise for future drug discovery and development .

Biochemical Analysis

Biochemical Properties

1-Pyrrolidin-3-YL-ethanol hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine . These interactions can inhibit the activity of these enzymes, leading to an increase in acetylcholine levels. Additionally, 1-Pyrrolidin-3-YL-ethanol hydrochloride has been shown to interact with various proteins, including those involved in signal transduction pathways, thereby influencing cellular responses.

Cellular Effects

The effects of 1-Pyrrolidin-3-YL-ethanol hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can result in improved cognitive function and memory. In other cell types, 1-Pyrrolidin-3-YL-ethanol hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways that promote cell survival and proliferation.

Molecular Mechanism

At the molecular level, 1-Pyrrolidin-3-YL-ethanol hydrochloride exerts its effects through binding interactions with specific biomolecules. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme. Additionally, 1-Pyrrolidin-3-YL-ethanol hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pyrrolidin-3-YL-ethanol hydrochloride can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent changes in gene expression. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Pyrrolidin-3-YL-ethanol hydrochloride in animal models vary with different dosages. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-Pyrrolidin-3-YL-ethanol hydrochloride is involved in several metabolic pathways, including those related to neurotransmitter metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetic properties, including its absorption, distribution, and elimination.

Transport and Distribution

Within cells and tissues, 1-Pyrrolidin-3-YL-ethanol hydrochloride is transported and distributed through various mechanisms. The compound can be transported across cell membranes by specific transporters, including those involved in neurotransmitter uptake . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 1-Pyrrolidin-3-YL-ethanol hydrochloride can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the synaptic cleft in neuronal cells, where it can inhibit acetylcholinesterase and enhance neurotransmission. The compound’s localization can also influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)ethanol hydrochloride can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and chemical properties, which can lead to different reactivity and applications.

Properties

IUPAC Name

1-pyrrolidin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(8)6-2-3-7-4-6;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOASEGGLYGWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-50-1
Record name 3-Pyrrolidinemethanol, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.